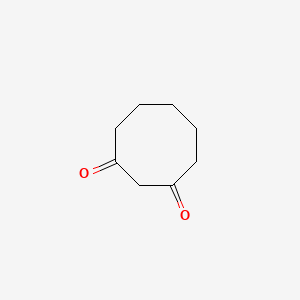

Cyclooctane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclooctane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLFZKAFMJAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454151 | |

| Record name | Cyclooctane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-29-5 | |

| Record name | 1,3-Cyclooctanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclooctane-1,3-dione: Synthesis, Properties, and Applications in Advanced Chemical Biology

This guide provides a comprehensive technical overview of cyclooctane-1,3-dione, a versatile cyclic β-diketone. With a focus on its synthesis, chemical behavior, and significant role in the development of bioorthogonal tools for chemical biology and drug discovery, this document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Molecular Attributes of this compound

This compound is a cyclic organic compound featuring an eight-membered ring with two ketone functionalities at the 1 and 3 positions. Its unique structural and electronic properties make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 935-29-5 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound: A Robust and Scalable Protocol

A reliable, large-scale synthesis of this compound has been developed, commencing from the readily available and inexpensive starting material, cyclooctanone. This multi-step synthesis is outlined below, with an emphasis on the rationale behind the chosen methodologies.

Synthetic Pathway Overview

The synthesis proceeds through a five-step sequence involving bromination, ketal protection, dehydrobromination, deprotection, and a final oxidation step. This pathway is designed to be efficient and scalable, with chromatographic purification required for only two of the intermediates.

Caption: Synthetic pathway for this compound from cyclooctanone.

Step-by-Step Experimental Protocol

Step 1: α-Bromination of Cyclooctanone

-

Reaction: Cyclooctanone is treated with bromine in an acidic ethanolic solution.

-

Rationale: The acidic conditions promote the formation of the enol tautomer of cyclooctanone, which then readily reacts with bromine at the α-position. This electrophilic substitution is a standard method for the introduction of a halogen adjacent to a carbonyl group.

Step 2: Ketal Protection

-

Reaction: The resulting 2-bromocyclooctanone is protected as a ketal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Rationale: The ketone functionality is temporarily masked as a ketal to prevent it from undergoing undesired side reactions during the subsequent elimination step. The ketal is stable to basic conditions.

Step 3: Dehydrobromination

-

Reaction: The bromo ketal is treated with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Rationale: DBU facilitates an E2 elimination of hydrogen bromide, leading to the formation of a carbon-carbon double bond and yielding the enone ketal. The steric hindrance of DBU minimizes competing substitution reactions.

Step 4: Deprotection

-

Reaction: The enone ketal is deprotected by treatment with aqueous acid.

-

Rationale: The ketal is labile in acidic conditions and is readily hydrolyzed to regenerate the ketone functionality, affording cyclooct-2-enone.

Step 5: Wacker-Tsuji Oxidation

-

Reaction: The final and key step involves the oxidation of the enone to the desired β-diketone using a palladium catalyst in the presence of an oxidant.

-

Rationale: The Wacker-Tsuji oxidation is a powerful method for the oxidation of alkenes to ketones. In this case, it selectively oxidizes the double bond of the enone to introduce the second ketone group at the 3-position, yielding this compound.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3][4][5][6] This equilibrium is crucial for the reactivity of this compound.

Caption: Keto-enol tautomerism of this compound.

The acidic protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are readily removed by a base, forming a stabilized enolate. This enolate is a versatile nucleophile in various carbon-carbon bond-forming reactions.

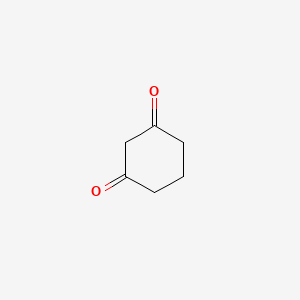

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. While specific protocols for the cyclooctane derivative are not extensively reported, its reactivity is analogous to that of the well-studied cyclohexane-1,3-dione.

-

Pyrazoles: Reaction with hydrazines is expected to yield pyrazole derivatives. The reaction proceeds via condensation of the hydrazine with the two carbonyl groups, followed by cyclization and dehydration.[7][8][9]

-

Isoxazoles: Similarly, condensation with hydroxylamine is predicted to form isoxazole-containing structures.[4][10][11][12]

These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Peaks in the region of 1.5-3.0 ppm corresponding to the methylene protons of the cyclooctane ring. The protons on the carbon between the carbonyls (C2) and those adjacent to the carbonyls (C4 and C8) would appear as distinct multiplets. - In the enol form, a broad singlet at a higher chemical shift (typically > 10 ppm) for the enolic proton. |

| ¹³C NMR | - A peak in the region of 200-210 ppm for the ketone carbonyl carbons. - Multiple peaks in the aliphatic region (20-50 ppm) for the methylene carbons of the ring. - In the enol form, the carbonyl carbon signals would be shifted, and signals for the enolic double bond carbons would appear in the range of 100-190 ppm. |

| FTIR (cm⁻¹) | - A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching of the ketone groups. - C-H stretching vibrations for the methylene groups in the 2850-3000 cm⁻¹ region. - In the enol form, a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 140.18. - Characteristic fragmentation patterns involving the loss of CO and ethylene fragments. |

Applications in Drug Development and Chemical Biology

The primary and most significant application of this compound is as a key precursor in the synthesis of strained cyclooctynes, which are pivotal reagents in bioorthogonal chemistry .[3][13]

Precursor to Difluorinated Cyclooctyne (DIFO) for Copper-Free Click Chemistry

This compound is a crucial intermediate in the synthesis of difluorinated cyclooctyne (DIFO) reagents. These strained alkynes participate in highly efficient and selective [3+2] cycloaddition reactions with azides, a transformation known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[3][13]

The significance of this application lies in:

-

Biocompatibility: The reaction proceeds readily under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a cytotoxic copper catalyst.[3]

-

High Specificity: The azide and cyclooctyne functionalities are mutually reactive and do not interfere with other biological functional groups, making the reaction highly specific.[3]

This has enabled researchers to:

-

Label and visualize biomolecules (e.g., proteins, glycans, lipids) in living cells and organisms.[3]

-

Develop targeted drug delivery systems.

-

Construct complex biomaterials.

A Scaffold for Novel Therapeutics

The cyclooctane ring system is increasingly being explored as a novel molecular scaffold in drug design.[10][11] Its conformational flexibility can be advantageous for optimizing ligand-receptor interactions. While direct applications of this compound in marketed drugs are not yet established, its derivatives hold potential. For instance, the heterocyclic compounds that can be synthesized from it, such as pyrazoles and isoxazoles, are well-known pharmacophores found in numerous drugs, including anti-inflammatory agents and enzyme inhibitors.[14][15][16][17]

Conclusion

This compound is a molecule of significant interest with a robust synthetic pathway and a critical role in the advancement of bioorthogonal chemistry. Its ability to be transformed into strained cyclooctynes has provided researchers with powerful tools to probe biological systems with high precision. Furthermore, its potential as a precursor to diverse heterocyclic systems suggests that its utility in medicinal chemistry and drug discovery will continue to expand. This guide provides a foundational understanding of this important chemical entity, intended to support and inspire further research and application development.

References

-

DeForest, C. A., & Anseth, K. S. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Tetrahedron Letters, 52(16), 1871–1873. [Link]

-

Ryzhikova, O. V., Churkina, A. S., et al. (2024). Mono- and bis(steroids) containing a cyclooctane core: Synthesis, antiproliferative activity, and action on cell cytoskeleton microtubules. Archiv der Pharmazie. [Link]

-

ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. [Link]

-

Wikipedia. (2023). Bioorthogonal chemistry. [Link]

-

YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

-

MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]

-

ResearchGate. (n.d.). Novel keto-enol tautomers: ketone synthesis. [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. [Link]

-

ResearchGate. (n.d.). Synthesis of cyclooctane fused isoxazoles by the reaction of triazine... [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

-

Reprinted from. (n.d.). [Link]

- Google Patents. (n.d.). WO2016025480A1 - Cyclooctenes for bioorthogonol reactions.

-

ResearchGate. (n.d.). Bioorthogonal chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. [Link]

-

ResearchGate. (2025, August 8). (PDF) Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]

Sources

- 1. This compound | C8H12O2 | CID 11073513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. WO2016025480A1 - Cyclooctenes for bioorthogonol reactions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajol.info [ajol.info]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Keto-Enol Tautomerism of Cyclooctane-1,3-dione

Abstract: This technical guide offers an in-depth examination of the keto-enol tautomerism in cyclooctane-1,3-dione, a medium-ring β-dicarbonyl compound. For researchers, scientists, and professionals in drug development, understanding this equilibrium is critical as it dictates the molecule's structural, reactive, and spectroscopic properties. This document synthesizes foundational principles of tautomerism with specific considerations for an eight-membered ring system, detailing the structural dynamics, influencing factors, and robust analytical methodologies for quantification. We provide field-proven experimental protocols and computational insights to create a self-validating framework for the comprehensive study of this versatile chemical entity.

Introduction: The Dynamic Nature of β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This interconversion involves the formal migration of a hydrogen atom and the shifting of bonding electrons. For most simple carbonyl compounds, the equilibrium heavily favors the more thermodynamically stable keto tautomer.

However, in β-dicarbonyl compounds, which feature two carbonyl groups separated by a methylene carbon, the enol form can be significantly stabilized.[2] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy.

-

Intramolecular Hydrogen Bonding: Acyclic β-dicarbonyls can form a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.

Cyclic β-dicarbonyls, such as this compound, present a unique case. While they benefit from conjugation in the enol form, the rigid cyclic structure prevents the formation of the classic intramolecular hydrogen bond seen in their acyclic counterparts.[3] Consequently, the position of their keto-enol equilibrium is governed by a subtle interplay of conjugation, ring strain, and solvation effects.

The Case of this compound: Conformational Flexibility and Tautomeric Preference

This compound (C₈H₁₂O₂) is a "medium-ring" ketone, a class of compounds known for their significant conformational flexibility.[4] Unlike the rigid chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, such as the boat-chair and crown families.[5] This flexibility influences the relative stability of the keto and enol tautomers.

In the diketo form , the two C=O dipoles can create significant intramolecular electrostatic repulsion. The ring's flexibility may allow it to adopt conformations that minimize this repulsion, but it remains a destabilizing factor.

In the enol form , the molecule gains the stability of a conjugated enone system. However, the introduction of an sp²-hybridized carbon center alters the ring's preferred geometry, potentially introducing or relieving ring strain compared to the diketo tautomer. The equilibrium position is thus a fine balance between these opposing energetic factors.

Key Factors Governing the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers at equilibrium is highly sensitive to environmental conditions. Understanding these factors is paramount for controlling reactions and interpreting analytical data.

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium.[6] The general principle is that the solvent will preferentially stabilize the tautomer that is most like itself in polarity.

-

Nonpolar, Aprotic Solvents (e.g., Hexane, CCl₄): These solvents do not engage in significant hydrogen bonding. In such environments, the enol form is often favored as intermolecular interactions are minimized, and the stability is primarily dictated by intramolecular electronic effects like conjugation.

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They can stabilize the more polar tautomer. For cyclic β-diones, the diketo form often has a larger net dipole moment than the enol form, leading to a shift towards the keto tautomer in these solvents.[3]

-

Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form and both the hydroxyl and carbonyl groups of the enol form. This competitive hydrogen bonding disrupts the enol's self-association and can strongly solvate the keto form, often shifting the equilibrium significantly towards the diketo tautomer.[7]

Temperature Effects

Thermodynamic studies of keto-enol equilibria often reveal that the enolization is enthalpically favored (due to conjugation) but entropically disfavored (due to increased order). The effect of temperature on the equilibrium constant (Keq) is described by the van't Hoff equation. In many β-dicarbonyl systems, increasing the temperature shifts the equilibrium towards the less-ordered, and often more stable at higher temperatures, keto form.

Analytical Methodologies for Quantification

Precise quantification of the tautomeric ratio is essential. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary techniques employed for this purpose.

¹H NMR Spectroscopy

Proton NMR is the most direct and powerful method for studying keto-enol tautomerism because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

-

Keto Tautomer Signals: The protons of the methylene group flanked by the two carbonyls (-CO-CH₂-CO-) are expected to appear as a singlet in the range of δ 3.0-4.0 ppm . The other aliphatic protons on the cyclooctane ring will appear in the δ 1.5-2.8 ppm range.[9][10]

-

Enol Tautomer Signals: The vinylic proton (=CH-) gives a characteristic, sharp singlet further downfield, typically in the δ 5.0-6.0 ppm range. The enolic hydroxyl proton (-OH) signal can be broad and its chemical shift is highly variable (δ 5-15 ppm) depending on solvent and concentration, and it may exchange with solvent protons.

Quantitative Analysis: The equilibrium constant (Keq = [Enol]/[Keto]) can be calculated by integrating the characteristic signals of each tautomer. The most reliable signals for integration are the vinylic proton of the enol and the α-methylene protons of the keto form.

Keq = (Integral of =CH) / (0.5 * Integral of -CO-CH₂-CO-)

The keto integral is divided by two because it represents two protons.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique that relies on the different electronic transitions of the two tautomers.[11]

-

Keto Tautomer: Typically exhibits a weak n→π* transition at a longer wavelength (around 270-300 nm).

-

Enol Tautomer: Possesses a strongly absorbing π→π* transition due to the conjugated enone system, usually appearing at a shorter wavelength (around 240-270 nm).[12][13]

By preparing solutions in different solvents, the shift in the absorption maxima and their relative intensities can provide qualitative and semi-quantitative information about the equilibrium position.[14]

Experimental Protocols

Adherence to rigorous, self-validating protocols is crucial for obtaining reproducible and trustworthy data.

Protocol: Quantification of Tautomeric Equilibrium by ¹H NMR

-

Sample Preparation: a. Accurately weigh ~10-15 mg of high-purity this compound. b. Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. Ensure the solvent is of high isotopic purity and low water content. c. Add a small, known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required. d. Cap the tube and gently agitate until the sample is fully dissolved.

-

Equilibration: a. Allow the solution to equilibrate at a constant, recorded temperature (e.g., 298 K) for a sufficient period (typically 1-2 hours, though equilibrium is usually rapid) before analysis to ensure the tautomeric ratio is stable.

-

NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). b. Key Parameters:

- Pulse Angle: 30-45° to ensure quantitative signal intensity.

- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 5-10 seconds is sufficient for quantitative work). This is the most critical parameter for accuracy.

- Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Processing and Analysis: a. Apply standard Fourier transformation, phasing, and baseline correction to the acquired FID. b. Carefully integrate the distinct signals for the keto (-CO-CH₂-CO-) and enol (=CH-) tautomers. c. Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the integration values as described in section 4.1.

Data Summary & Interpretation

While specific experimental data for this compound is not extensively published, we can predict trends based on analogous cyclic systems and general principles.

| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Expected Predominant Tautomer | Predicted % Enol |

| Cyclohexane-d₁₂ | 2.0 | None | Enol | High |

| Chloroform-d | 4.8 | Weak Donor | Enol/Keto Mixture | Moderate-High |

| Acetone-d₆ | 21.0 | Acceptor | Keto | Moderate-Low |

| DMSO-d₆ | 47.0 | Strong Acceptor | Keto | Low |

| Methanol-d₄ | 33.0 | Donor & Acceptor | Keto | Very Low |

Table 1: Predicted Tautomeric Distribution of this compound in Various Solvents. This table illustrates the expected influence of solvent properties on the equilibrium, a hypothesis to be validated by the experimental protocol outlined above.

Conclusion and Future Directions

The keto-enol tautomerism of this compound is a nuanced equilibrium governed by the interplay of electronic stabilization, ring conformation, and profound solvent effects. Unlike smaller, more rigid cyclic β-diones, its conformational flexibility presents unique challenges and opportunities for study. The robust analytical protocols detailed herein, centered on quantitative NMR spectroscopy, provide a clear path for researchers to accurately determine the tautomeric distribution under various conditions.

For professionals in drug development and synthetic chemistry, the ability to control and predict the predominant tautomer is critical. The enol form offers a nucleophilic C=C bond and an acidic hydroxyl group, while the keto form provides two electrophilic carbonyl carbons and acidic α-protons. Harnessing this duality by careful selection of solvent and temperature can unlock novel reaction pathways and modulate the molecule's physicochemical properties for targeted applications.

References

-

Smith, K. T., Young, S. C., DeBlasio, J. W., & Hamann, C. S. (2016). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 93(4), 790-794. Available at: [Link]

-

Baly, E. C. C., & Desch, C. H. (1904). CVI.—The ultraviolet absorption spectra of certain enol-keto-tautomerides. Part I. Acetylacetone and ethyl acetoacetate. Journal of the Chemical Society, Transactions, 85, 1029-1041. Available at: [Link]

-

Al-Jubouri, H. R. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). KETO-ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red)... [Image]. ResearchGate. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 133-154. Available at: [Link]

-

Fedyanin, I. A., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available at: [Link]

-

Stawinska, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. Available at: [Link]

-

Chen, C. Y., & Le Fèvre, R. J. W. (1965). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Australian Journal of Chemistry, 18(8), 1293-1299. Available at: [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Available at: [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. [Image]. ResearchGate. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

Rzepa, H. S. (2010). The Conformational analysis of cyclo-octane. Henry Rzepa's Blog. Available at: [Link]

-

Canadian Science Publishing. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). Conformational Analysis. Available at: [Link]

-

ResearchGate. (2009). (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. This compound | C8H12O2 | CID 11073513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. CVI.—The ultraviolet absorption spectra of certain enol-keto-tautomerides. Part I. Acetylacetone and ethyl acetoacetate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Cyclooctane-1,3-dione from Cyclooctanone: A Guide to Strategic Pathways and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,3-dione is a valuable synthetic intermediate, notably serving as a key precursor for difluorinated cyclooctynes (DIFOs) used in copper-free click chemistry.[1][2] The broader class of 1,3-dicarbonyl compounds is foundational in organic synthesis and is present in numerous biologically active molecules, including pharmaceuticals, herbicides, and natural products.[3][4][5] This technical guide provides an in-depth analysis of the primary synthetic strategies for converting the readily available and inexpensive starting material, cyclooctanone, into the more functionalized this compound. We will dissect two robust, field-proven pathways: a multi-step sequence involving α,β-unsaturation and a terminal Wacker-Tsuji oxidation, and a more classical approach via direct α-formylation (Claisen condensation). This document emphasizes the causal relationships behind experimental design, providing detailed, self-validating protocols and a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Strategic Analysis: The Challenge of β-Functionalization

The core synthetic challenge lies in the introduction of a second carbonyl group at the β-position (C3) relative to the existing ketone in cyclooctanone. Direct oxidation of the β-methylene group is synthetically unfeasible due to a lack of activation. Therefore, successful strategies must functionalize the α-position (C2) to facilitate the subsequent introduction of the second oxygen functionality at C3. This guide will focus on the two most effective strategies to achieve this transformation.

-

Strategy A: α,β-Unsaturation Followed by Selective Oxidation. This modern approach involves creating a C2-C3 double bond to activate the β-position for a selective oxidation reaction. This pathway, while multi-stepped, offers high yields and scalability.[6]

-

Strategy B: Direct α-Acylation. This classical strategy involves the direct introduction of a one-carbon carbonyl equivalent at the α-position using a Claisen-type condensation. This forms a β-ketoaldehyde, which is a stable enol tautomer of the target 1,3-dione.

We will also briefly address why other intuitive methods, such as the direct oxidation of an α-methylene group with reagents like selenium dioxide (SeO₂), are not suitable for this specific transformation. The Riley oxidation, for instance, reliably oxidizes an α-methylene group to a carbonyl, but it produces a 1,2-dicarbonyl compound, not the desired 1,3-dione.[7][8]

In-Depth Protocol: Strategy A via Wacker-Tsuji Oxidation

This five-step synthesis was developed for the large-scale preparation of this compound and is notable for its robust reactions and the novel application of a Wacker-Tsuji oxidation to form a cyclic 1,3-dione.[1][2] The overall yield for this process is reported to be 29%.[6]

Caption: Overall workflow for the synthesis of this compound (6).

Experimental Protocols and Mechanistic Rationale

Step 1: α-Bromination of Cyclooctanone

This step introduces a leaving group at the α-position, which is essential for the subsequent elimination reaction to form the C=C double bond.

-

Protocol: To a solution of cyclooctanone (1.0 equiv) in ethanolic hydrochloric acid, add bromine (1.5 equiv) dropwise. The reaction proceeds to completion, and the product, 2-bromocyclooctanone, is typically pure enough after an aqueous workup to be used without chromatographic purification.[1][6]

-

Causality & Mechanism: The acidic conditions catalyze the enolization of cyclooctanone. The electron-rich enol tautomer then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition. This is a standard and highly efficient method for the selective monobromination of ketones at the α-position.

Steps 2 & 3: Ketal Protection and Dehydrobromination

Direct dehydrobromination of 2-bromocyclooctanone with base is often problematic, leading to side reactions. A protection-elimination sequence circumvents these issues.

-

Protocol:

-

Protection: The crude 2-bromocyclooctanone (1.0 equiv) is refluxed with ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid in benzene or toluene with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding the bromo ketal 3 .[6]

-

Elimination: The crude bromo ketal 3 is heated in neat 1,8-diazabicycloundec-7-ene (DBU) at 160 °C for 1 hour. DBU is a strong, non-nucleophilic base that effects a clean E2 elimination to yield the enol ketal 4 .[6]

-

-

Causality & Mechanism: Protecting the ketone as an ethylene ketal prevents it from undergoing base-catalyzed side reactions like aldol condensation or Favorskii rearrangement. DBU is the ideal base for the subsequent elimination because its steric bulk prevents it from acting as a nucleophile (Sₙ2 reaction), favoring the desired E2 pathway to form the alkene.

Step 4: Deprotection to Cyclooct-2-en-1-one

This step unmasks the ketone to yield the key α,β-unsaturated intermediate.

-

Protocol: The crude enol ketal 4 is deprotected via trans-ketalization using pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water. The resulting enone 5 is purified by flash chromatography.[1]

-

Causality & Mechanism: This is a standard acidic hydrolysis of the ketal. The use of acetone as a solvent and reagent helps drive the equilibrium towards the deprotected ketone. PPTS is a mild acid catalyst, which minimizes potential side reactions involving the enone product.

Step 5: Wacker-Tsuji Oxidation to this compound

This is the key transformation, converting the enone into the target 1,3-dione in a single, elegant step.

-

Protocol: The enone 5 (1.0 equiv) is dissolved in a 10:1 mixture of dimethylformamide (DMF) and water. Palladium(II) chloride (0.1 equiv) and copper(I) chloride (1.0 equiv) are added, and the mixture is stirred under an oxygen atmosphere (balloon) at 70 °C. The reaction is monitored until completion, and the product 6 is isolated after workup and purification.[1]

-

Causality & Mechanism: The Wacker-Tsuji oxidation is a well-known process for oxidizing terminal alkenes to methyl ketones. Its application here to convert a cyclic enone to a 1,3-dione is innovative.[1][2] The mechanism involves the palladium(II) catalyst coordinating to the double bond. Nucleophilic attack by water occurs at the electron-deficient C3 position (Markovnikov regioselectivity), followed by β-hydride elimination and reductive elimination to form an enol, which tautomerizes to the ketone. The copper(I) chloride and oxygen serve as a catalytic reoxidation system to regenerate the active Pd(II) catalyst from the Pd(0) formed during the reaction.

Data Summary for Strategy A

| Step | Reaction | Reagents & Conditions | Yield | Purification |

| 1 | α-Bromination | Br₂, ethanolic HCl | 90% | Aqueous workup[6] |

| 2 | Ketal Protection | Ethylene glycol, p-TsOH, Dean-Stark | Near-quantitative | None (used crude)[6] |

| 3 | Dehydrobromination | DBU, 160 °C | Quantitative | None (used crude)[6] |

| 4 | Deprotection | PPTS, acetone/water | High | Flash chromatography[1] |

| 5 | Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂, DMF/H₂O, 70 °C | 40% | Flash chromatography[1] |

| - | Overall | - | ~29% | - |

In-Depth Protocol: Strategy B via α-Formylation

This strategy represents the most classical and direct method for synthesizing β-dicarbonyl compounds. It relies on the Claisen condensation of a ketone with a formic acid ester.[3][9] The reaction generates 2-(hydroxymethylene)cyclooctanone, the stable enol tautomer of this compound.

Caption: General mechanism for the α-formylation of cyclooctanone.

Experimental Protocol and Mechanistic Rationale

-

Protocol: To a suspension of a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equiv) in a dry, aprotic solvent (e.g., THF or DMSO), cyclooctanone (1.0 equiv) is added dropwise at 0 °C. The mixture is stirred to allow for the formation of the sodium enolate. Ethyl formate (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by pouring it into dilute acid, and the product is extracted with an organic solvent. The product, 2-(hydroxymethylene)cyclooctanone, is often a crystalline solid and can be purified by recrystallization or chromatography.

-

Causality & Mechanism:

-

Enolate Formation: A strong base is required to deprotonate the α-carbon of cyclooctanone, forming a nucleophilic enolate. The pKa of the α-proton of a ketone is typically around 19-20, necessitating a base stronger than hydroxide or simple alkoxides for irreversible deprotonation, although alkoxides can be used to establish an equilibrium.[10][11]

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl formate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the 1,3-dicarbonyl product.

-

Driving the Equilibrium: The final product is more acidic (pKa ≈ 11) than the starting ketone or the alcohol byproduct (ethanol). The alkoxide base generated in the reaction (or the initial base) rapidly deprotonates the product to form a resonance-stabilized enolate. This final, effectively irreversible deprotonation step drives the entire reaction equilibrium to the product side.

-

Tautomerism: Upon acidic workup, the enolate is protonated to yield the final product. For 1,3-dicarbonyls, the enol tautomer (2-hydroxymethylene-cyclooctanone) is often significantly stabilized by intramolecular hydrogen bonding and conjugation, and may be the major or even exclusive form observed.

-

Comparative Analysis of Strategies

| Feature | Strategy A (Wacker-Tsuji) | Strategy B (α-Formylation) |

| Number of Steps | 5 | 1 |

| Overall Yield | ~29%[1] | Typically 60-80% (variable) |

| Scalability | Proven for large scale (15+ g)[1] | Generally good, but can require careful control of stoichiometry and temperature. |

| Reagents & Cost | Uses expensive and toxic reagents (PdCl₂, CuCl, Br₂). | Uses inexpensive bulk reagents (NaH, ethyl formate, common solvents). |

| Purification | Requires two chromatographic purifications.[1] | Product can sometimes be purified by simple recrystallization or distillation. |

| Key Advantage | Robust, well-documented for large scale, and yields the pure diketone form directly. | Highly atom-economical, rapid, and uses classical, well-understood chemistry. |

| Key Disadvantage | Long sequence, high cost, and use of heavy metals and hazardous bromine. | Can be sensitive to reaction conditions; product is the stable enol tautomer. |

Conclusion

The synthesis of this compound from cyclooctanone can be effectively achieved by two distinct and reliable strategies.

The multi-step pathway culminating in a Wacker-Tsuji oxidation (Strategy A) is a modern, robust, and scalable solution that has been validated for producing gram quantities of the target compound.[1] Its primary drawbacks are the number of steps and the cost and toxicity associated with the reagents.

The direct α-formylation via a Claisen condensation (Strategy B) represents a more classical, highly efficient, and atom-economical approach. It is an excellent choice for laboratory-scale synthesis due to its simplicity and use of inexpensive reagents.

The selection between these two strategies should be guided by the specific needs of the research program. For large-scale, process-oriented synthesis where robustness is paramount, Strategy A is a proven method. For rapid access to the compound on a smaller scale where cost and step-count are critical factors, Strategy B is the superior choice. Both pathways offer valuable tools for accessing this important synthetic building block.

References

- DeForest, C. A., & Tirrell, D. A. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry.

- DeForest, C. A., & Tirrell, D. A. (2011). A mild, large-scale synthesis of 1,3-cyclooctanedione: Expanding access to difluorinated cyclooctyne for copper-free click chemistry. Cole DeForest Lab, University of Washington.

- Marques, F., & El Blidi, L. (2021). Recent Developments in the Synthesis of β-Diketones.

- Boaz, N. W. (2002). Process for the preparation of 1,3-dicarbonyl compounds.

- Boaz, N. W. (2000). Process for the preparation of 1,3-dicarbonyl compounds.

- Boaz, N. W. (1998). Process for the preparation of 1,3-dicarbonyl compounds. SciSpace.

- Various Authors. Synthesis of 1,3-diketones. Organic Chemistry Portal.

- Ningbo Inno Pharmchem Co.,Ltd.

- DeForest, C. A., & Tirrell, D. A. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry.

- Kumar, A., & Singh, R. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online.

- Das, P., et al. (2012). A regio-selective and consecutive Michael-Claisen process has been developed for substituted cyclohexane-1,3-dione synthesis.

- Riley, H. L., et al. (1932).

- AdiChemistry. (2018).

- Wikipedia contributors. (2023).

Sources

- 1. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 6. coledeforest.com [coledeforest.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Riley oxidation - Wikipedia [en.wikipedia.org]

- 9. 1,3-Diketone synthesis [organic-chemistry.org]

- 10. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 11. Process for the preparation of 1,3-dicarbonyl compounds (1998) | Neil Warren Boaz | 10 Citations [scispace.com]

The Wacker-Tsuji Oxidation: Navigating the Synthesis of Cyclic Diones

An In-Depth Technical Guide for Researchers

As a cornerstone of palladium-catalyzed reactions, the Wacker-Tsuji oxidation provides a powerful method for converting alkenes into valuable ketone functional groups.[1][2][3] Its application in complex molecule synthesis is widespread, owing to its functional group tolerance and the use of molecular oxygen as a terminal oxidant.[4][5] This guide moves beyond the canonical transformation of terminal olefins to methyl ketones to explore a more ambitious application: the synthesis of cyclic diones from cyclic dienes.

This transformation is of significant interest to drug development professionals and synthetic chemists, as the cyclic dione motif is a key structural component in numerous bioactive molecules. However, the direct oxidation of two alkene moieties within a single cyclic substrate presents a unique set of mechanistic and practical challenges. This whitepaper provides a senior application scientist's perspective on the core principles, inherent difficulties, and strategic approaches to employing the Wacker-Tsuji oxidation in this advanced context. We will dissect the established mechanism, analyze validated protocols for simpler cyclic systems, and confront the key challenges of selectivity and catalyst stability that arise when targeting cyclic diones.

The Core Mechanism: A Tale of Two Catalytic Cycles

Understanding the fundamental Wacker-Tsuji mechanism is critical to diagnosing challenges and designing successful experiments. The process is not a single cycle but a synergistic interplay between a primary palladium-catalyzed cycle that oxidizes the olefin and a secondary copper-catalyzed cycle that regenerates the active palladium catalyst using oxygen.

The key steps in the primary palladium cycle are:

-

π-Complex Formation: The Pd(II) catalyst (e.g., from PdCl₂) coordinates with the alkene.

-

Nucleophilic Attack: A water molecule attacks the coordinated alkene. The regioselectivity of this attack dictates which carbon atom will ultimately become the carbonyl. This step, often referred to as hydroxypalladation, is a point of significant mechanistic debate regarding syn- vs. anti-addition.[4]

-

β-Hydride Elimination: The resulting palladium-alkyl intermediate undergoes β-hydride elimination to form a palladium-hydride species and an enol.

-

Reductive Elimination & Tautomerization: The enol rapidly tautomerizes to the more stable ketone product. The palladium-hydride species undergoes reductive elimination to yield Pd(0), HCl, and completes the organic transformation.

Crucially, the Pd(0) is inactive for the initial olefin activation. Its regeneration to the active Pd(II) state is where the co-catalyst, typically a copper salt like CuCl₂, becomes essential.[1][2] The reduced Pd(0) is re-oxidized by two equivalents of Cu(II) to Pd(II), producing two equivalents of Cu(I). Molecular oxygen, the terminal oxidant, then re-oxidizes the Cu(I) back to Cu(II), closing the second catalytic cycle and allowing the process to continue with only a catalytic amount of palladium.[3]

Sources

The Unseen Engine: A Technical Guide to the Role of Cyclooctane-1,3-dione in Advancing Bioorthogonal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native state. The success of these technologies hinges on the availability of highly reactive, selective, and stable chemical probes. While not a direct participant in bioorthogonal ligations, cyclooctane-1,3-dione has emerged as a critical and indispensable precursor for the synthesis of advanced bioorthogonal reagents. This technical guide provides an in-depth examination of the pivotal role of this compound, detailing its synthesis and its crucial transformation into difluorinated cyclooctynes (DIFO). We will explore the mechanistic advantages conferred by the gem-difluoro group in strain-promoted azide-alkyne cycloaddition (SPAAC), present comparative kinetic data, and provide detailed experimental protocols for its synthesis and application. This guide serves as a comprehensive resource for researchers seeking to leverage this powerful synthetic pathway to access next-generation tools for chemical biology and drug development.

Introduction to Bioorthogonal Chemistry: The Quest for Precision

Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the complex biochemical processes of that organism[1]. To be effective, these reactions must exhibit exceptional chemoselectivity, biocompatibility, and favorable kinetics at low, physiologically relevant concentrations[2].

Among the most powerful and widely adopted bioorthogonal strategies is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a copper-free variant of the classic "click chemistry" ligation, leveraging the relief of ring strain in a cyclooctyne to drive a rapid [3+2] cycloaddition with an azide—a small, stable, and abiotic functional group[1][2]. The success of SPAAC has fueled a demand for cyclooctyne probes with enhanced reactivity to enable faster labeling and imaging. This need set the stage for the development of second-generation cyclooctynes, a path where this compound plays a foundational role.

This compound: A Gateway to Advanced Bioorthogonal Probes

The performance of SPAAC is directly tied to the reactivity of the cyclooctyne. Early cyclooctynes, while effective, often required higher concentrations or longer reaction times. The key to enhancing reactivity was the introduction of electron-withdrawing groups at the propargylic positions, which lowers the energy of the alkyne's LUMO for faster reaction with the azide's HOMO. This is where the synthetic accessibility of this compound becomes paramount.

A Scalable Synthesis

A significant breakthrough was the development of a mild, large-scale synthesis of this compound from inexpensive, commercially available cyclooctanone[3]. This multi-step process, culminating in a Wacker-Tsuji oxidation, makes the key precursor readily available for subsequent functionalization[3]. The accessibility of this scaffold is a critical enabling factor for the widespread adoption of the advanced probes derived from it.

Transformation to the Bioorthogonal Workhorse: DIFO

The true significance of this compound is its role as the direct precursor to the gem-difluoro motif in difluorinated cyclooctynes (DIFO). The 1,3-dione functionality is readily converted to a geminal-difluoride using reagents like diethylaminosulfur trifluoride (DAST). This transformation is the central link between this precursor and the world of high-performance bioorthogonal chemistry.

The workflow from a simple starting material to a highly activated bioorthogonal probe is a key concept in understanding the importance of this pathway.

Caption: Synthetic pathway from cyclooctanone to a functional DIFO probe.

DIFO Reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Mechanism and the Role of Fluorination

The SPAAC reaction is a concerted [3+2] cycloaddition that forms a stable triazole linkage between the cyclooctyne and an azide-modified biomolecule. The gem-difluoro group, installed via the this compound intermediate, dramatically accelerates this process. The powerful electron-withdrawing nature of the fluorine atoms polarizes the alkyne, making it more electrophilic and thus more susceptible to nucleophilic attack by the azide dipole[4]. This electronic activation, combined with the inherent ring strain of the eight-membered ring, results in exceptionally fast reaction kinetics[3].

A Quantitative Leap in Reaction Kinetics

The impact of the difluorination is best illustrated by comparing the second-order rate constants of various cyclooctyne probes in their reaction with a model azide (e.g., benzyl azide). DIFO reagents exhibit rates that are orders of magnitude faster than the parent cyclooctyne (OCT) and significantly faster than monofluorinated analogues (MOFO).

| Reagent Abbreviation | Reagent Name | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |

| OCT | Cyclooctyne | ~0.002 - 0.004 |

| MOFO | Monofluorinated Cyclooctyne | ~0.045 |

| DIFO | Difluorinated Cyclooctyne | ~0.3 - 0.7 [4] |

| DIBO / DIBAC | Dibenzocyclooctyne | ~0.1 - 0.9 |

| BCN | Bicyclononyne | ~0.6 - 1.0 |

Note: Rates are approximate and can vary based on solvent, temperature, and specific substitutions. Data compiled from multiple sources for comparative purposes.

This enhanced reactivity allows researchers to perform labeling experiments at lower concentrations and on shorter timescales, minimizing potential off-target effects and capturing more rapid biological dynamics.

Applications in Chemical Biology and Drug Development

The robust synthetic route via this compound has made DIFO reagents widely accessible for a range of applications:

-

In Vivo Imaging: DIFO-functionalized probes have been used to image glycosylation patterns in living organisms, providing insights into development and disease[3].

-

Cell Surface Labeling: Attaching DIFO reagents to ligands or antibodies allows for the specific labeling and tracking of cell surface receptors.

-

Hydrogel Formation: By functionalizing polypeptides with DIFO and reacting them with multi-valent azide linkers, researchers can form biocompatible hydrogels for 3D cell culture and direct cell encapsulation[3].

-

Targeted Drug Delivery: DIFO-modified drug carriers can be targeted to azide-labeled cells, enabling site-specific release of therapeutic payloads.

Caption: General workflow for labeling an azide-modified protein with a DIFO probe.

Experimental Protocols

The following protocols are adapted from established literature and provide a framework for synthesis and application.

Protocol 1: Synthesis of 1,3-Cyclooctanedione[3]

This protocol summarizes the key final step. Researchers should consult the primary literature for the full multi-step synthesis from cyclooctanone.

-

Objective: To synthesize this compound from cyclooct-2-en-1-one via Wacker-Tsuji oxidation.

-

Materials:

-

Cyclooct-2-en-1-one

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Oxygen (O₂) balloon

-

-

Procedure:

-

To a round-bottom flask, add DMF and water (typically a 7:1 ratio).

-

Add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv). Stir until dissolved.

-

Add the starting enone (1.0 equiv) to the catalyst solution.

-

Purge the flask with O₂ and maintain a positive pressure with an O₂ balloon.

-

Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) to yield pure this compound.

-

Protocol 2: General Protein Labeling with a DIFO-Fluorophore Probe

-

Objective: To fluorescently label an azide-modified protein using a DIFO-NHS ester activated fluorophore.

-

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

-

DIFO-fluorophore conjugate (e.g., DIFO-DBCO, DIFO-FITC).

-

DMSO for dissolving the DIFO probe.

-

-

Procedure:

-

Prepare a stock solution of the DIFO-fluorophore probe (e.g., 10 mM) in anhydrous DMSO.

-

Prepare the azide-modified protein solution at a known concentration (e.g., 1-10 mg/mL or 20-200 µM).

-

Add the DIFO probe stock solution to the protein solution to achieve a final molar excess of 10-50 fold (probe:protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the protein and probe concentration.

-

Remove the excess, unreacted DIFO probe via spin desalting columns, dialysis, or size-exclusion chromatography.

-

Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Advantages, Limitations, and Future Outlook

Advantages: The synthetic route through this compound provides a scalable and cost-effective method to produce highly reactive DIFO reagents[3]. This accessibility has been a major driver of their adoption in the field. The resulting probes offer rapid kinetics, high stability, and excellent orthogonality, making them suitable for a wide array of in vitro and in vivo applications.

Limitations: While highly effective, the synthesis of DIFO reagents remains a multi-step process requiring expertise in organic synthesis. Furthermore, the lipophilicity of the cyclooctyne core can sometimes lead to non-specific binding in complex biological environments, an issue that is being addressed through the development of more hydrophilic derivatives.

Future Outlook: The foundational chemistry enabled by this compound continues to evolve. Research is now focused on creating next-generation cyclooctynes with even faster kinetics, improved water solubility, and novel functionalities. This includes the development of photo-activatable or "clickable-and-releasable" probes that add layers of spatiotemporal control to bioorthogonal experiments[5][6]. The principles established by the DIFO platform will undoubtedly inform the design of these future tools.

Conclusion

This compound, though a step removed from the final bioorthogonal ligation, is a cornerstone of modern chemical biology. Its role as a readily scalable precursor to the powerful DIFO class of reagents has fundamentally expanded the capabilities of the strain-promoted azide-alkyne cycloaddition. By providing a practical pathway to highly activated probes, the chemistry of this compound has empowered researchers to ask and answer complex biological questions with unprecedented molecular precision. As the field continues to push the boundaries of in vivo chemistry, the legacy of this versatile intermediate will remain integral to its success.

References

-

Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Journal of the American Chemical Society. Available at: [Link]

-

Du, J., Yamagata, N., & Lin, Q. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Light‐intersecting Photoclick Reactions for Bioorthogonal Labeling on Single Cells: Dibenzo[ b , f ][2][3][6]thiadiazepine‐11,11‐dioxide as a Photoswitchable Reporter. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. Available at: [Link]

-

Wu, H., & Lin, Q. (2023). Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available at: [Link]

-

ResearchGate. (n.d.). Application of Cyclohexane-1,3-diones for Six-Membered Oxygen-Containing Heterocycles Synthesis. Available at: [Link]

-

Yao, J. Z., & Lin, Q. (2011). Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells. Accounts of Chemical Research. Available at: [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Available at: [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism between cyclooctyne derivatives and tetrazines. Available at: [Link]

-

LINCS. (n.d.). Development and Applications of Photoinducible Bioorthogonal Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Available at: [Link]

-

ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Available at: [Link]

-

ResearchGate. (n.d.). Overview of functionalized cyclooctynes suitable for conjugation reactions. Available at: [Link]

-

Anderson, M. O., & Long, M. J. (2010). Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. Available at: [Link]

-

Preprints.org. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Available at: [Link]

- Google Patents. (n.d.). WO2016025480A1 - Cyclooctenes for bioorthogonol reactions.

-

Ess, D. H., & Houk, K. N. (2008). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Bioorthogonal chemistry. Available at: [Link]

-

Chemistry – A European Journal. (n.d.). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Available at: [Link]

-

ResearchGate. (n.d.). 3 Examples of 1,3–dipoles used for biomolecule labeling. Available at: [Link]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Cyclooctane-1,3-dione as a Versatile Precursor for the Synthesis of Strained Alkynes

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic use of cyclooctane-1,3-dione in the synthesis of strained cyclooctynes. These unique molecular entities are pivotal in the advancement of bioorthogonal chemistry, particularly in the realm of copper-free click reactions.[1] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the causality behind the synthetic choices that render this pathway both efficient and adaptable.

Introduction: The Significance of Strained Alkynes in Modern Chemistry

Strained cyclic alkynes, with cyclooctyne being the smallest isolable example, possess a triple bond that is significantly distorted from its ideal linear geometry.[2][3] This inherent ring strain, approximately 18 kcal/mol for cyclooctyne, is the driving force behind their enhanced reactivity in cycloaddition reactions.[4] This reactivity is harnessed in strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal ligation technique that obviates the need for cytotoxic copper catalysts.[1][4][5] The ability to form stable triazole linkages with azides under physiological conditions has made strained alkynes indispensable tools for in vivo imaging, drug targeting, and the development of complex biomaterials.[5][6]

The challenge, however, lies in the efficient and scalable synthesis of these reactive molecules.[7][8] this compound has emerged as a key precursor, offering a versatile and accessible starting point for a variety of functionalized cyclooctynes.[5][6]

Synthetic Strategy: From Dione to Strained Alkyne

The conversion of this compound to a strained cyclooctyne generally proceeds through a two-step sequence: formation of a vinyl triflate followed by a base-induced elimination. This strategy provides a reliable and modular approach to these valuable compounds.

Diagram 1: Overall Synthetic Pathway

Caption: General synthetic route from this compound to strained alkynes.

While commercially available, a scalable synthesis of this compound has been developed, making it a readily accessible starting material.[5] One effective method involves a five-step synthesis starting from cyclooctanone, with the final step employing a Wacker-Tsuji oxidation to form the desired 1,3-dione in good yield.[5] This accessibility is crucial for the widespread application of cyclooctyne-based technologies.

The first key transformation is the conversion of the enolizable 1,3-dione to a vinyl triflate. The triflate group is an excellent leaving group, which is essential for the subsequent elimination step to form the alkyne.

Causality Behind Experimental Choices:

-

Triflating Agent: N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) or triflic anhydride (Tf2O) are commonly used.[9] PhNTf2 is often preferred as it is a milder and less hazardous reagent.[9]

-

Base: A non-nucleophilic base is crucial to deprotonate the dione and form the enolate without competing side reactions. Strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are effective.[10][11] The choice of base can influence the regioselectivity of enolate formation if the dione is unsymmetrical.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the strong base and prevent side reactions.[10]

Detailed Experimental Protocol: Synthesis of Cyclooct-2-en-1-one-3-yl trifluoromethanesulfonate

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred for 30 minutes at this temperature to allow for complete enolate formation.

-

Triflation: A solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the vinyl triflate as a colorless oil.

Table 1: Representative Yields for Vinyl Triflate Formation

| Starting Material | Trifling Agent | Base | Solvent | Yield (%) |

| This compound | PhNTf2 | LDA | THF | 80-90% |

| Substituted 1,3-diones | Tf2O | NaHMDS | THF | 75-85% |

The final step is the base-induced elimination of the vinyl triflate to generate the strained cyclooctyne. The choice of base and reaction conditions is critical to favor the desired elimination pathway over potential side reactions.

Causality Behind Experimental Choices:

-

Base: While strong, non-nucleophilic bases like LDA can be used, milder conditions are often preferred to handle the reactive cyclooctyne product. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective reagent for this elimination, proceeding under non-anhydrous conditions.[12] In some cases, even weaker bases like lithium chloride in DMF can promote the elimination.[13][14] The mechanism with LiCl is thought to involve Lewis acidic activation of the triflate leaving group.[14]

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

-

Trapping: Due to the high reactivity of some strained alkynes, they are often generated in the presence of a trapping agent, such as an azide, to directly form the desired cycloaddition product.[15] This in situ trapping prevents polymerization or other decomposition pathways of the transient alkyne.[16]

Diagram 2: Elimination and Trapping of Cyclooctyne

Caption: In situ generation and trapping of a strained cyclooctyne.

Detailed Experimental Protocol: Generation and Trapping of Cyclooctyne

-

Preparation: A solution of the vinyl triflate (1.0 eq) and an azide trapping agent (e.g., benzyl azide, 1.2 eq) in anhydrous acetonitrile is prepared in a sealed tube.

-

Base Addition: A solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, 1M in THF) is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triazole cycloadduct.

Applications in Drug Development and Beyond

The cyclooctynes synthesized from this compound are at the forefront of innovation in several scientific disciplines:

-

Bioorthogonal Chemistry: These compounds are extensively used for labeling biomolecules in living systems without interfering with native biological processes.[6][7][17] This has profound implications for understanding disease mechanisms and for diagnostic applications.

-

Drug Delivery: "Click-to-release" strategies utilize the formation of a triazole to trigger the release of a therapeutic agent at a specific target site.[18]

-

Materials Science: The robust and specific nature of the SPAAC reaction is employed in the synthesis of advanced materials, such as hydrogels for cell encapsulation and functionalized polymers.[5][19]

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of strained cyclooctynes. The synthetic route, involving the formation of a vinyl triflate followed by base-induced elimination, is both reliable and adaptable, allowing for the preparation of a wide range of functionalized cyclooctynes. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful application of this methodology. The continued development of synthetic strategies for these remarkable molecules will undoubtedly fuel further innovation in chemical biology, drug development, and materials science.

References

-

Cyclooctyne - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Diana, A., Truglio, G. I., Petricci, E., & Lanari, D. (2025). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry, 23, 5441-5456. [Link]

-

Fox, J. M., et al. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Organic Syntheses, 88, 244-255. [Link]

-

van der Vight, M., et al. (2024). How cycloalkane fusion enhances the cycloaddition reactivity of dibenzocyclooctynes. Chemical Science, 15(1), 223-229. [Link]

-

van der Vight, M., et al. (2021). Dissociative Bioorthogonal Reactions. Angewandte Chemie International Edition, 60(2), 668-688. [Link]

-

Alemparte, C., et al. (2021). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. Molecules, 26(16), 4993. [Link]

-

Diana, A., et al. (2025). Timeline of synthetic methodologies applied to cyclooctyne synthesis. Organic & Biomolecular Chemistry. [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

-

Wang, Q., et al. (2021). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Comprehensive Organic Synthesis, 2nd ed. [Link]

-

Chen, Y., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3715. [Link]

-

Diana, A., Truglio, G. I., Petricci, E., & Lanari, D. (2025). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2011). Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry. Organic Letters, 13(22), 5932–5935. [Link]

-

Hanson, J. E., & Dudley, G. B. (2011). Generation of Medium-Ring Cycloalkynes by Ring Expansion of Vinylogous Acyl Triflates. Organic Letters, 13(6), 1572–1575. [Link]

-

Okuma, K., et al. (2015). Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride. Chemical & Pharmaceutical Bulletin, 63(5), 393-396. [Link]

-

Chen, Y., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3715. [Link]

-

Click chemistry - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-